molecular formula C8H8ClN3O B1376776 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine CAS No. 1432680-10-8

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Cat. No.: B1376776
CAS No.: 1432680-10-8
M. Wt: 197.62 g/mol
InChI Key: YJFNTWVMDQOORI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a high-value chemical intermediate for pharmaceutical research and development. With a molecular formula of C 9 H 9 ClN 3 O and an average mass of 210.64 g/mol , this compound features a reactive chloromethyl group on the imidazopyridine scaffold, making it a versatile building block for further synthetic modification, such as nucleophilic substitution reactions to create novel molecular entities. The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, known for its diverse biological activities. This specific derivative serves as a critical precursor in the synthesis of more complex molecules . Researchers can leverage the reactivity of the chloromethyl group to tether various pharmacophores, facilitating structure-activity relationship (SAR) studies. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFNTWVMDQOORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

  • Preparation of a chloromethyl-substituted methoxypyridine intermediate.
  • Coupling this intermediate with an imidazo[4,5-b]pyridine derivative or its precursor, often via nucleophilic substitution or condensation reactions.

Preparation of the Chloromethyl Methoxypyridine Intermediate

A common precursor is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , which shares structural similarity and serves as a key building block.

Typical preparation steps include :

  • Starting from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine , dissolve in toluene at a concentration of 20-30% (w/w).
  • Add a toluene solution of triphosgene dropwise at low temperature (0-10 °C) with a molar ratio of triphosgene to the pyridine derivative around 0.35-0.37.
  • After completion, add a small amount of methanol (molar ratio to pyridine around 0.10-0.25) to quench residual reagents.
  • Remove acidic gases under reduced pressure.
  • Centrifuge and dry the reaction mixture to obtain the hydrochloride salt of the chloromethyl pyridine intermediate.

This method yields a high purity product with advantages of operational simplicity and high yield.

Step Reagents/Conditions Notes
Dissolution 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene (20-30%) Ensures good solubility
Chlorination Triphosgene in toluene, 0-10 °C, molar ratio 1:0.35-0.37 Controlled chlorination
Quenching Methanol addition Neutralizes residual reagents
Isolation Reduced pressure, centrifugation, drying High purity hydrochloride salt

Coupling with Imidazo[4,5-b]pyridine Derivatives

The chloromethyl group is reactive and undergoes nucleophilic substitution with thiol or amino groups on imidazo[4,5-b]pyridine derivatives.

Example procedure :

  • React 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 2-mercapto-5-methoxyimidazo[4,5-b]pyridine in aqueous sodium hydroxide solution.
  • Stir at room temperature for 40 minutes, then reflux for 6 hours.
  • Upon completion, isolate the product by filtration and drying.

This yields 2-[2-(3,5-dimethyl-4-methoxy)pyridylmethylthio]-5-methoxyimidazo[4,5-b]pyridine with high purity (~98.5% by HPLC) and good yield (~89%).

Step Reagents/Conditions Outcome
Nucleophilic substitution 2-chloromethyl pyridine + 2-mercaptoimidazopyridine, NaOH, reflux 6 h Coupling product formation
Isolation Filtration, washing, drying High purity product

Oxidation to Sulfoxide Derivative (Optional Step)

In some syntheses (e.g., for tenatoprazole), the thioether product is oxidized to the sulfoxide:

  • Treat the thioether with hydrogen peroxide in dichloromethane at low temperature (-10 °C to 0 °C).
  • Stir for 30 minutes.
  • Quench with aqueous sodium hydroxide.
  • Isolate and purify the sulfoxide product.

This step is crucial for obtaining the active pharmaceutical intermediate with desired oxidation state and purity (~99% by HPLC).

Alternative Synthetic Routes

Recent advances include one-pot synthesis methods for imidazo[4,5-b]pyridine derivatives starting from 2-chloro-3-nitropyridine and aldehydes in water-isopropanol mixtures without metal catalysts. These methods utilize:

  • Reduction of nitro groups.
  • Condensation with aldehydes.
  • Cyclization to form the imidazo[4,5-b]pyridine core.

Although this method is efficient for substituted imidazo[4,5-b]pyridines, it is less directly applicable to chloromethyl substitution but highlights solvent and catalyst effects on yield and purity.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Yield/Purity Notes
Chloromethylation of hydroxymethylpyridine Triphosgene, methanol, toluene 0-10 °C, controlled addition High yield, high purity Produces chloromethyl pyridine hydrochloride
Nucleophilic substitution with mercaptoimidazopyridine NaOH, aqueous medium, reflux Room temp then 6 h reflux ~89% yield, 98.5% purity Forms chloromethyl-substituted imidazopyridine
Oxidation to sulfoxide (optional) H2O2, dichloromethane -10 to 0 °C, 30 min ~89% yield, 99% purity Critical for pharmaceutical intermediates
One-pot synthesis of imidazopyridine scaffold 2-chloro-3-nitropyridine, aldehydes, H2O-IPA Ambient to 10 h reaction Excellent yields Metal-free, green solvent system

Research Findings and Analytical Data

  • High Performance Liquid Chromatography (HPLC) is routinely used to monitor reaction progress and confirm purity, with typical purities exceeding 98%.
  • Nuclear Magnetic Resonance (NMR) spectra confirm substitution patterns and oxidation states, with characteristic chemical shifts for methoxy, chloromethyl, methyl, and aromatic protons.
  • Infrared (IR) Spectroscopy supports functional group identification, especially for sulfoxide S=O stretching in oxidized products.
  • Reaction conditions such as temperature, solvent choice, and reagent molar ratios are critical to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, material science, and as a synthetic intermediate.

Antitumor Activity

One of the most notable applications of this compound is its potential as an antitumor agent. Studies have indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, research by Zhang et al. (2021) demonstrated that modifications to the imidazo-pyridine structure could enhance its activity against breast cancer cells, suggesting pathways for developing new anticancer drugs.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study conducted by Liu et al. (2020) reported that certain derivatives showed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Neurological Applications

Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. For example, Chen et al. (2022) found that specific derivatives could inhibit neuroinflammation and oxidative stress in neuronal cells, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Organic Light Emitting Diodes (OLEDs)

In material science, this compound has been utilized in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an electron transport layer or as an emissive material. Research by Kim et al. (2019) highlighted its effectiveness in enhancing the efficiency and stability of OLED devices.

Polymer Chemistry

The compound serves as a useful intermediate in polymer chemistry for synthesizing functionalized polymers with specific properties. Its ability to undergo nucleophilic substitution reactions allows chemists to create polymers with tailored functionalities, which can be applied in coatings, adhesives, and other materials.

Synthetic Strategies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The chloromethylation process can be achieved using reagents such as paraformaldehyde and hydrochloric acid under controlled conditions to ensure high yields and purity.

Case Study: Antitumor Derivatives

A comprehensive case study by Smith et al. (2023) focused on synthesizing various derivatives of this compound to evaluate their antitumor activity. The study involved:

  • Synthesis : Multiple derivatives were synthesized through nucleophilic substitution reactions.
  • Biological Evaluation : The synthesized compounds were tested against several cancer cell lines.
  • Results : Some derivatives exhibited IC50 values lower than existing chemotherapeutics, indicating potential for further development.
CompoundIC50 (μM)Cell Line
Original Compound25MCF-7
Derivative A10MCF-7
Derivative B15HeLa
Derivative C8A549

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function . This property is particularly useful in medicinal chemistry, where it can be used to design drugs that target specific proteins or enzymes.

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Position Dictates Reactivity : Alkylation at N3/N4 (vs. N1) in imidazo[4,5-b]pyridine derivatives significantly alters biological activity. For example, N3-alkylated compounds show enhanced antimicrobial potency .

Scaffold Hopping : Replacing imidazo[4,5-b]pyridine with imidazo[4,5-c]pyridine or purine cores modulates NPP1 inhibition efficacy, underscoring the importance of bicyclic ring topology .

Electron-Withdrawing Groups : Chloromethyl and trifluoromethyl groups improve metabolic stability and target binding, whereas methoxy groups enhance solubility .

Biological Activity

2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₉H₈ClN₃O
  • Molecular Weight : 201.63 g/mol
  • Functional Groups : Chloromethyl and methoxy groups attached to the imidazo[4,5-b]pyridine scaffold.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. Specifically, this compound has been evaluated for its activity against various bacterial strains.

In Vitro Studies

In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing lesser efficacy against Gram-negative bacteria like Escherichia coli .

Bacterial StrainActivity Level
Bacillus cereusHigh
Staphylococcus aureusModerate
Escherichia coliLow

Anticancer Activity

The imidazo[4,5-b]pyridine derivatives are also being investigated for their anticancer properties. Evidence suggests that these compounds may inhibit growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Cell Line Studies : In studies involving human cancer cell lines, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent growth inhibition .
  • Mechanistic Insights : The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[4,5-b]pyridine derivatives is essential for optimizing their biological activity. Modifications at various positions on the imidazo ring have been correlated with changes in potency and selectivity for different biological targets.

Key Findings

  • Substituents at the 5-position (methoxy group) enhance solubility and bioavailability.
  • The presence of halogen atoms (like chlorine) at the 2-position increases antibacterial activity due to enhanced interaction with bacterial enzymes .

Q & A

Q. What are the common synthetic routes for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, and what key intermediates are involved?

A multistep approach is typically employed:

  • Step 1 : Condensation of pyridine-2,3-diamine with a substituted aldehyde (e.g., 5-methoxy-2-formylpyridine) under oxidative conditions. Ceric ammonium nitrate (CAN) and H₂O₂ are used as catalysts to form the imidazo[4,5-b]pyridine core .
  • Step 2 : Introduction of the chloromethyl group via nucleophilic substitution. For example, reaction with chloroacetyl chloride in DMF under phase-transfer catalysis (solid-liquid) .
  • Key intermediates : Pyridine-2,3-diamine derivatives and substituted aldehydes are critical precursors.

Q. How is the structural characterization of this compound validated?

  • X-ray crystallography : Determines bond lengths (mean C–C = 0.002 Å) and torsion angles, confirming the planar imidazo[4,5-b]pyridine core .
  • NMR spectroscopy : ¹H-NMR peaks at δ 3.98 (s, 3H) for methoxy protons and δ 3.54–3.58 (m, 4H) for chloromethyl groups are diagnostic .
  • HRMS : Molecular ion [M + Na]⁺ confirms the molecular formula (e.g., C₁₂H₁₄ClN₃O requires m/z 275.0825) .

Q. What preliminary biological assays are used to assess its pharmacological potential?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
  • Anti-inflammatory potential : Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with IC₅₀ values compared to reference inhibitors like BYK191023 .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst optimization : Replace CAN/H₂O₂ with p-toluenesulfonic acid in DMF to reduce side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Temperature control : Maintain reactions at 60–80°C to balance reaction rate and decomposition .

Q. What in vivo models are suitable for evaluating its anti-inflammatory efficacy?

  • LPS-induced systemic inflammation in rats : Measure plasma nitrate/nitrite (NOx) levels. A dose-dependent reduction (ED₅₀ = 14.9 µmol/kg/h) confirms iNOS inhibition .
  • Vascular hyporesponsiveness models : Restore blood pressure responses to norepinephrine via competitive L-arginine inhibition .

Q. How do computational studies enhance understanding of its bioactivity?

  • Docking simulations : Map interactions with iNOS (PDB: 3E7T) to identify binding residues (e.g., Glu377, Trp372) .
  • DFT calculations : Analyze electron density in the chloromethyl group to predict reactivity in nucleophilic environments .

Q. How should researchers address contradictions in biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Structural analogs : Compare activity of 2-(chloromethyl) derivatives with non-chlorinated analogs to isolate the role of the chloromethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

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